Cas no 10252-83-2 (4-(piperidine-1-sulfonyl)benzoic acid)
4-(piperidine-1-sulfonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Piperidin-1-ylsulfonyl)benzoic acid
- 4-(Piperidine-1-sulfonyl)-benzoic acid
- Benzoic acid,4-(1-piperidinylsulfonyl)-
- 4-(piperidine-1-sulfonyl)benzoic acid
- 4-(piperidylsulfonyl)benzoic acid
- AC1LF42S
- AC1Q6TVT
- F1386-0330
- p-Piperidinosulfonoylbenzoic acid
- SureCN1832051
- 4-(Piperidin-1-ylsulfonyl)
- BB 0220571
- LS-11549
- CBDivE_003764
- F0146-0013
- Z53033942
- Benzoic acid, 4-(1-piperidinylsulfonyl)-
- HMS1413K19
- 4-(1-Piperidinylsulfonyl)benzoic acid, AldrichCPR
- 10252-83-2
- SB43683
- 4-piperidin-1-ylsulfonylbenzoic acid
- A896785
- AKOS000114248
- MFCD01033230
- DTXSID50353614
- EN300-00394
- IFLab1_000591
- SCHEMBL1832051
- Oprea1_121208
- UQNINMUUJYRESG-UHFFFAOYSA-N
- Oprea1_394739
- 4-(Piperidin-1-ylsulfonyl)benzoicacid
- IDI1_008810
- STK863542
- G29765
- ALBB-031736
-
- MDL: MFCD01033230
- Inchi: 1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15)
- InChI Key: UQNINMUUJYRESG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=CC=1)(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 268.06442
- Monoisotopic Mass: 269.07217913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 74.68
4-(piperidine-1-sulfonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 010404-1g |
4-(Piperidine-1-sulfonyl)-benzoic acid |
10252-83-2 | 1g |
$119.00 | 2023-09-11 | ||
| TRC | B448883-50mg |
4-(Piperidine-1-sulfonyl)benzoic Acid |
10252-83-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448883-100mg |
4-(Piperidine-1-sulfonyl)benzoic Acid |
10252-83-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448883-500mg |
4-(Piperidine-1-sulfonyl)benzoic Acid |
10252-83-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Alichem | A129006337-5g |
4-(Piperidin-1-ylsulfonyl)benzoic acid |
10252-83-2 | 95% | 5g |
$361.00 | 2023-09-04 | |
| Alichem | A129006337-10g |
4-(Piperidin-1-ylsulfonyl)benzoic acid |
10252-83-2 | 95% | 10g |
$589.05 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P178849-5g |
4-(piperidine-1-sulfonyl)benzoic acid |
10252-83-2 | 98% | 5g |
¥2658.90 | 2023-09-01 | |
| Fluorochem | 028733-250mg |
4-(Piperidine-1-sulfonyl)-benzoic acid |
10252-83-2 | 95% | 250mg |
£69.00 | 2022-03-01 | |
| Fluorochem | 028733-1g |
4-(Piperidine-1-sulfonyl)-benzoic acid |
10252-83-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 028733-2.5g |
4-(Piperidine-1-sulfonyl)-benzoic acid |
10252-83-2 | 95% | 2.5g |
£304.00 | 2022-03-01 |
4-(piperidine-1-sulfonyl)benzoic acid Suppliers
4-(piperidine-1-sulfonyl)benzoic acid Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(piperidine-1-sulfonyl)benzoic acid
4-(Piperidine-1-sulfonyl)benzoic Acid (CAS No. 10252-83-2): A Versatile Chemical Building Block
4-(Piperidine-1-sulfonyl)benzoic acid (CAS No. 10252-83-2) is an important organic compound that has gained significant attention in pharmaceutical and chemical research. This sulfonamide-containing benzoic acid derivative serves as a valuable chemical intermediate in the synthesis of various biologically active molecules. The compound features both a piperidine sulfonyl group and a carboxylic acid functionality, making it particularly useful in medicinal chemistry applications.
The growing interest in sulfonamide compounds like 4-(piperidine-1-sulfonyl)benzoic acid stems from their wide range of applications in drug discovery. Researchers are particularly interested in how the piperidine sulfonyl moiety can influence the pharmacokinetic properties of potential drug candidates. Recent studies have shown that compounds containing this structural motif may offer improved bioavailability and metabolic stability compared to similar molecules without the sulfonyl group.
From a chemical perspective, 4-(piperidine-1-sulfonyl)benzoic acid demonstrates interesting properties that make it valuable for synthetic applications. The benzoic acid group provides an excellent handle for further derivatization through standard carboxylate chemistry, while the piperidine sulfonyl group offers opportunities for hydrogen bonding and dipole interactions. These characteristics have led to its increasing use in the development of small molecule inhibitors and pharmaceutical intermediates.
The synthesis of 4-(piperidine-1-sulfonyl)benzoic acid typically involves the reaction of 4-sulfobenzoic acid derivatives with piperidine under controlled conditions. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the growing demand for green chemistry practices in pharmaceutical manufacturing. Researchers are particularly interested in developing more efficient catalytic systems for this transformation.
In the pharmaceutical industry, 4-(piperidine-1-sulfonyl)benzoic acid derivatives are being explored for their potential in treating various conditions. The compound's structural features make it particularly interesting for targeting protein-protein interactions, which represent a challenging but promising area in drug discovery. Recent publications have highlighted its use in developing compounds that modulate specific biological pathways with high selectivity.
The physical and chemical properties of 4-(piperidine-1-sulfonyl)benzoic acid contribute to its utility in research applications. The compound typically appears as a white to off-white crystalline powder with good solubility in many organic solvents. Its molecular weight of 269.33 g/mol and specific hydrogen bonding capacity make it suitable for various formulation approaches in drug development.
Analytical characterization of 4-(piperidine-1-sulfonyl)benzoic acid typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for ensuring the compound's purity and verifying its structure, particularly when used as a pharmaceutical intermediate. Recent advances in analytical technology have improved the detection and quantification of this compound in complex mixtures.
The commercial availability of 4-(piperidine-1-sulfonyl)benzoic acid has increased in recent years due to growing demand from the research community. Suppliers typically offer the compound in various quantities, from milligram to kilogram scale, with different purity grades available depending on the intended application. The compound's stability under standard storage conditions makes it convenient for laboratory use.
From a regulatory perspective, 4-(piperidine-1-sulfonyl)benzoic acid is generally considered safe for research purposes when handled according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, researchers should always consult the Safety Data Sheet (SDS) for specific handling instructions and personal protective equipment recommendations.
The future outlook for 4-(piperidine-1-sulfonyl)benzoic acid appears promising, with ongoing research exploring new applications in medicinal chemistry and materials science. The compound's versatility as a chemical building block continues to attract interest from academic and industrial researchers alike. As synthetic methodologies advance, we can expect to see more efficient routes to this valuable intermediate and its derivatives.
For researchers working with 4-(piperidine-1-sulfonyl)benzoic acid, proper characterization and purity assessment remain critical factors in ensuring successful outcomes. The compound's dual functionality offers numerous possibilities for structural modification, making it a valuable tool in the design of novel bioactive molecules. Recent publications have demonstrated its utility in creating molecular scaffolds with tailored properties.
In conclusion, 4-(piperidine-1-sulfonyl)benzoic acid (CAS No. 10252-83-2) represents an important compound in modern chemical research. Its unique structural features and versatile reactivity profile make it valuable for various applications, particularly in pharmaceutical development. As research continues to uncover new uses for this sulfonamide-containing compound, its importance in the chemical and life sciences is likely to grow further in the coming years.
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